molecular formula C11H15BrFN B13033624 1-(5-Bromo-2-fluorophenyl)pentan-1-amine

1-(5-Bromo-2-fluorophenyl)pentan-1-amine

Cat. No.: B13033624
M. Wt: 260.15 g/mol
InChI Key: FFSOGBGFBCNUKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance within Contemporary Organic Chemistry Research

The significance of 1-(5-Bromo-2-fluorophenyl)pentan-1-amine in contemporary organic chemistry lies in its potential as a precursor for the synthesis of biologically active molecules. Halogenated compounds are known to exhibit a wide range of pharmacological activities, and the specific substitution pattern of this amine could be instrumental in developing new therapeutic agents. The 2-fluoro substitution can influence the conformation of the molecule and its metabolic stability, while the 5-bromo position offers a reactive handle for further functionalization through cross-coupling reactions.

Strategic Importance of Halogenated Amines in Synthetic Methodologies

Halogenated amines are of immense strategic importance in the design and synthesis of pharmaceuticals and agrochemicals. The introduction of halogen atoms, such as fluorine and bromine, can profoundly impact a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. researchgate.net

Fluorine: The small size and high electronegativity of fluorine can lead to enhanced binding interactions, improved metabolic stability by blocking sites of oxidation, and altered pKa values. researchgate.net The incorporation of fluorine is a common strategy in drug discovery to optimize lead compounds. nih.gov

Bromine: The bromine atom is a versatile functional group in synthetic chemistry. It can serve as a leaving group in nucleophilic substitution reactions or participate in a variety of metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to form new carbon-carbon or carbon-heteroatom bonds. This allows for the elaboration of the molecular scaffold and the introduction of further complexity. sigmaaldrich.com

The combination of both fluorine and bromine in a single molecule, as seen in this compound, provides a dual handle for synthetic manipulation and property modulation.

Evolution of Synthetic Approaches for Analogous Fluorinated and Brominated Aromatic Systems

The synthesis of fluorinated and brominated aromatic compounds has evolved significantly over the years, with the development of more efficient and selective methods.

A common precursor for the synthesis of this compound is 5-Bromo-2-fluorobenzaldehyde . The synthesis of this key intermediate can be achieved through several routes, including the bromination of 2-fluorobenzaldehyde (B47322) using reagents like N-bromosuccinimide (NBS) or potassium bromate (B103136) in the presence of a strong acid. chemicalbook.com Another approach involves the formylation of 1-bromo-4-fluorobenzene.

Once the aldehyde is obtained, the pentylamine side chain can be introduced through various methods. A classical approach is the Grignard reaction with a butylmagnesium halide, followed by oxidation to the corresponding ketone, 1-(5-bromo-2-fluorophenyl)pentan-1-one (B580367). Subsequent reductive amination of this ketone would then yield the target primary amine. researchgate.net Reductive amination is a widely used and powerful tool for the synthesis of amines from carbonyl compounds. researchgate.net

The synthesis of chiral amines, such as this compound, often employs asymmetric methods to control the stereochemistry of the amine-bearing carbon. This can be achieved through the use of chiral auxiliaries, chiral catalysts, or enzymatic resolutions. The development of catalytic asymmetric reductive amination has been a significant area of research, providing efficient routes to enantiomerically enriched amines. uni.lu

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H15BrFN

Molecular Weight

260.15 g/mol

IUPAC Name

1-(5-bromo-2-fluorophenyl)pentan-1-amine

InChI

InChI=1S/C11H15BrFN/c1-2-3-4-11(14)9-7-8(12)5-6-10(9)13/h5-7,11H,2-4,14H2,1H3

InChI Key

FFSOGBGFBCNUKE-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C1=C(C=CC(=C1)Br)F)N

Origin of Product

United States

Advanced Synthetic Methodologies for 1 5 Bromo 2 Fluorophenyl Pentan 1 Amine

Retrosynthetic Analysis and Precursor Chemistry

Retrosynthetic analysis is a technique that deconstructs a target molecule into simpler, commercially available starting materials. For 1-(5-bromo-2-fluorophenyl)pentan-1-amine, the primary disconnection occurs at the C-N bond of the chiral amine, a common strategy in the synthesis of such compounds. This leads to two key synthons: an electrophilic carbonyl compound and a nucleophilic amine source.

Table 1: Proposed Synthesis of 1-(5-Bromo-2-fluorophenyl)pentan-1-one (B580367) via Friedel-Crafts Acylation

ReactantsCatalystSolventReaction ConditionsProduct
1-Bromo-4-fluorobenzene, Valeryl chlorideAluminum chloride (AlCl₃)Dichloromethane (CH₂Cl₂)0 °C to room temperature1-(5-Bromo-2-fluorophenyl)pentan-1-one

Novel Catalytic Approaches in C-N Bond Formation

The formation of the C-N bond is a critical step in the synthesis of this compound from its ketone precursor. Modern catalytic methods offer efficient and selective ways to achieve this transformation.

Transition Metal-Catalyzed Amination Reactions

Transition metal-catalyzed reactions are powerful tools for forming C-N bonds. medchemexpress.comgoogle.com The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a prominent example. chemicalbook.com However, for the synthesis of a primary amine from a ketone, a more direct approach is reductive amination. This can be achieved using a transition metal catalyst, typically with hydrogen gas or a hydride source as the reductant. Ruthenium-based catalysts have shown high efficiency in the direct reductive amination of ketones. scribd.com For the synthesis of this compound, the corresponding ketone would be reacted with an ammonia (B1221849) source in the presence of a ruthenium catalyst and a reducing agent.

Nickel catalysis has also emerged as a cost-effective alternative to palladium for C-N bond formation, capable of coupling aryl halides with a variety of amines. medchemexpress.com These methods could be adapted for the reductive amination of the precursor ketone.

Table 2: Representative Transition Metal-Catalyzed Reductive Amination

Ketone PrecursorAmine SourceCatalyst SystemReductantProduct
1-(5-Bromo-2-fluorophenyl)pentan-1-oneAmmonium (B1175870) acetate (B1210297)Ru/C3-TunePhosH₂This compound
1-(5-Bromo-2-fluorophenyl)pentan-1-oneAmmoniaNi(II) complex with a phosphine (B1218219) ligandHydrosilaneThis compound

Organocatalysis in Enantioselective Synthesis

Organocatalysis, the use of small organic molecules as catalysts, has become a cornerstone of asymmetric synthesis. google.com For the enantioselective synthesis of chiral amines, organocatalytic methods provide a metal-free alternative to transition metal catalysis. Chiral phosphoric acids, for instance, can catalyze the enantioselective reductive amination of ketones. chemicalbook.com In this approach, the ketone precursor, 1-(5-bromo-2-fluorophenyl)pentan-1-one, would be reacted with an amine source and a Hantzsch ester as the reducing agent in the presence of a chiral phosphoric acid catalyst. The catalyst creates a chiral environment, leading to the preferential formation of one enantiomer of the amine.

Asymmetric Synthesis of this compound

The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, the asymmetric synthesis of this compound to produce a single enantiomer is of high importance.

Chiral Auxiliary-Based Synthetic Strategies

A classic approach to asymmetric synthesis involves the use of a chiral auxiliary. This is a chiral molecule that is temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. For the synthesis of a chiral amine, a chiral sulfinamide (Ellman's auxiliary) can be condensed with the precursor ketone to form a chiral N-sulfinyl imine. Subsequent diastereoselective reduction of the C=N bond, for example with a hydride reagent, leads to a chiral sulfinamide adduct. The auxiliary can then be cleaved under acidic conditions to yield the desired enantiomerically enriched primary amine.

Table 3: Asymmetric Synthesis via Chiral Auxiliary

StepReactantsReagentsIntermediate/ProductStereochemical Control
1. Imine Formation1-(5-Bromo-2-fluorophenyl)pentan-1-one, (R)- or (S)-2-Methylpropane-2-sulfinamideTi(OEt)₄ (Titanium tetraethoxide)Chiral N-sulfinyl imineFormation of a chiral intermediate
2. Diastereoselective ReductionChiral N-sulfinyl imineNaBH₄ (Sodium borohydride)Diastereomerically enriched sulfinamideFacial selectivity of the hydride attack
3. Auxiliary CleavageDiastereomerically enriched sulfinamideHCl in methanolEnantiomerically enriched this compoundRelease of the chiral amine

Enantioselective Catalytic Methods for Chiral Amine Construction

Modern synthetic chemistry increasingly favors catalytic enantioselective methods over the use of stoichiometric chiral auxiliaries. Asymmetric hydrogenation and asymmetric reductive amination are powerful techniques for the direct synthesis of chiral amines. nih.gov

Asymmetric hydrogenation of a prochiral imine, derived from 1-(5-bromo-2-fluorophenyl)pentan-1-one and ammonia, using a chiral transition metal catalyst (e.g., Iridium or Rhodium complexed with a chiral ligand) can provide direct access to the enantiomerically enriched amine. nih.gov The choice of the chiral ligand is crucial for achieving high enantioselectivity.

Alternatively, as mentioned in section 2.2.2, organocatalytic asymmetric reductive amination offers a metal-free route to the chiral amine. chemicalbook.com The use of a chiral Brønsted acid catalyst, such as a chiral phosphoric acid, can effectively control the stereochemical outcome of the reduction of the intermediate imine.

Another innovative approach is the use of transaminases. These enzymes can catalyze the asymmetric synthesis of chiral amines from prochiral ketones with high enantioselectivity. The reaction involves the transfer of an amino group from an amino donor to the ketone substrate.

Table 4: Enantioselective Catalytic Methods

MethodCatalyst/EnzymeKey Features
Asymmetric Hydrogenation[Ir(cod)Cl]₂ with a chiral phosphine ligandDirect, atom-economical
Asymmetric Reductive AminationChiral Phosphoric AcidMetal-free, mild conditions
Biocatalytic Transaminationω-TransaminaseHigh enantioselectivity, environmentally benign

Green Chemistry Principles in Synthesis Optimization

The integration of green chemistry principles into the synthesis of this compound is essential for developing environmentally benign and economically viable manufacturing processes. This section details strategies aimed at minimizing the environmental footprint of the synthesis through innovative reaction media, maximizing atom economy, and employing energy-efficient technologies.

Traditional organic syntheses often rely on volatile and hazardous organic solvents, which contribute significantly to chemical waste and environmental pollution. The development of solvent-free and aqueous reaction media represents a cornerstone of green synthetic chemistry.

For the synthesis of this compound, a key step is often a reductive amination of a corresponding ketone, 1-(5-bromo-2-fluorophenyl)pentan-1-one. Performing this reaction in water or under solvent-free conditions presents a significant green advantage. Aqueous reductive aminations can be facilitated by water-soluble catalysts and reducing agents, such as sodium borohydride (B1222165), often with the aid of surfactants to manage the hydrophobicity of the organic substrates.

Solvent-free approaches, where the reactants themselves act as the solvent, or the reaction is run between neat liquids or solids, completely eliminate solvent-related waste. For instance, the direct amination of 1-(5-bromo-2-fluorophenyl)pentan-1-one with an ammonia source could potentially be achieved by grinding the solid reactants together in the presence of a solid-supported reducing agent, a technique known as mechanochemistry.

Table 1: Comparison of Reaction Media for Reductive Amination

Reaction MediumAdvantagesDisadvantages
Aqueous Non-flammable, non-toxic, low cost, simplified product isolation.Poor solubility of non-polar substrates, potential for hydrolysis of reactants or products.
Solvent-Free Eliminates solvent waste, potential for high reaction rates, simplified workup.May require higher temperatures, potential for localized overheating, limited to certain reaction types.
Traditional Organic Solvent (e.g., Methanol, THF) Good solubility for a wide range of substrates.Volatile, flammable, toxic, contributes to waste generation.

Atom economy, a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. Maximizing atom economy is a fundamental goal of green chemistry.

In the context of synthesizing this compound, a high atom economy can be achieved by favoring addition reactions over substitution or elimination reactions, which inherently generate byproducts. For example, a direct hydroamination of a suitable alkenyl precursor, 1-(5-bromo-2-fluorophenyl)pent-1-ene, would be a highly atom-economical route to the target amine, as all atoms of the reactants are incorporated into the product.

Waste prevention is a broader strategy that encompasses not only atom economy but also the reduction of waste from solvents, reagents, and energy consumption. The choice of reagents plays a critical role. For instance, using catalytic hydrogenation for the reductive amination step is preferable to using stoichiometric reducing agents like sodium borohydride, as it only produces water as a byproduct.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. The use of microwave irradiation can be particularly beneficial for the synthesis of this compound.

The key benefits of MAOS stem from the efficient and direct heating of the reaction mixture, which can lead to a significant reduction in reaction times, from hours to minutes. This can be particularly effective for the C-N bond formation step. For example, the synthesis of the precursor ketone, 1-(5-bromo-2-fluorophenyl)pentan-1-one, via a Friedel-Crafts acylation of 4-bromo-1-fluoro-benzene with pentanoyl chloride, can be significantly accelerated using microwave heating.

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis for a Hypothetical Friedel-Crafts Acylation Step

ParameterConventional HeatingMicrowave-Assisted Synthesis
Reaction Time 4-12 hours5-20 minutes
Typical Yield 60-75%70-90%
Energy Consumption HighLow
Side Product Formation Can be significantOften reduced

Multi-Step Synthetic Sequences and Efficiency Enhancements

A common strategy for synthesizing complex molecules is the sequential transformation of functional groups. This involves a series of reactions that progressively build the target molecule from a simpler starting material. A plausible sequence for this compound could start from 4-bromo-1-fluorobenzene.

A hypothetical synthetic sequence could be:

Friedel-Crafts Acylation: Reaction of 4-bromo-1-fluorobenzene with pentanoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form 1-(5-bromo-2-fluorophenyl)pentan-1-one.

Reductive Amination: Conversion of the resulting ketone to the target amine using a reducing agent and an ammonia source. This can be a one-pot reaction.

A divergent synthesis , on the other hand, starts from a common intermediate that is then elaborated into a variety of related structures. While perhaps less efficient for the synthesis of a single target, this approach is valuable for creating a library of related compounds for structure-activity relationship studies. Starting from this compound, one could envision diversifying the molecule by, for example, performing cross-coupling reactions on the bromo substituent to introduce a range of different functional groups.

Mechanistic Investigations of Reactions Involving 1 5 Bromo 2 Fluorophenyl Pentan 1 Amine

Detailed Exploration of Nucleophilic Aromatic Substitution Mechanisms

Nucleophilic Aromatic Substitution (SNAr) is a critical reaction pathway for aryl halides, particularly those activated by electron-withdrawing groups. researchgate.net In 1-(5-Bromo-2-fluorophenyl)pentan-1-amine, the phenyl ring is substituted with two halogen atoms, which activate it towards nucleophilic attack. The reaction proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. acs.org

The fluorine atom at the C2 position is the most likely site for nucleophilic displacement. This is due to two primary factors: the high electronegativity of fluorine, which polarizes the C-F bond and makes the carbon atom highly electrophilic, and its ability to act as a competent leaving group in SNAr reactions. nih.gov The attack of a nucleophile (Nu⁻) at the carbon bearing the fluorine atom is the rate-determining step, leading to the formation of a tetrahedral Meisenheimer complex.

The stability of this intermediate is crucial for the reaction to proceed. The negative charge of the Meisenheimer complex is delocalized across the aromatic ring and is stabilized by the electron-withdrawing nature of the bromine atom located para to the site of attack. The benzylic amine group, especially when protonated under acidic conditions to form an ammonium (B1175870) salt, also functions as a deactivating, electron-withdrawing group, further stabilizing the anionic intermediate. Resonance structures show the negative charge being effectively delocalized onto the carbon atom bearing the bromine substituent.

Recent studies have also highlighted the potential for photoredox catalysis to enable nucleophilic substitution on unactivated fluoroarenes, which could represent an alternative pathway under specific photochemical conditions. nih.gov

The bromine atom at the C5 position plays a significant, albeit indirect, role in the reactivity of the aromatic ring. Its primary function is to activate the ring towards nucleophilic attack through its inductive electron-withdrawing effect (-I effect). acs.org In the context of fluoride (B91410) displacement, the bromine atom is positioned para to the leaving group. This strategic placement allows it to effectively stabilize the negative charge of the Meisenheimer intermediate through resonance, thereby lowering the activation energy of the rate-determining step and accelerating the substitution reaction. researchgate.net

Amine Functional Group Reactivity Studies

The pentan-1-amine side chain is a key locus of reactivity, capable of undergoing reactions typical of primary amines, including acid-base chemistry, oxidation, and reduction.

The primary amine group confers basic properties on the molecule. The lone pair of electrons on the nitrogen atom can accept a proton from an acid, forming an ammonium salt. The basicity of the amine, quantified by its pKa value, is significantly influenced by the electronic effects of the substituents on the aromatic ring.

Both the fluorine and bromine atoms are electron-withdrawing, which reduces the electron density on the aromatic ring and, through an inductive effect, on the benzylic amine group. This withdrawal of electron density makes the nitrogen's lone pair less available for protonation, resulting in a lower basicity (and a lower pKa) compared to non-halogenated analogues like 1-phenylpentan-1-amine. The protonated form of the amine is often more stable in acidic aqueous environments. nih.gov

Table 1: Comparative pKa Values of Related Amines This table presents representative pKa values for analogous compounds to illustrate electronic effects. Specific experimental data for this compound is not publicly available.

CompoundEstimated pKaInfluencing Factors
Benzylamine9.33Baseline aromatic amine.
2-Fluorophenethylamine~9.1Inductive withdrawal by ortho-fluoro group decreases basicity.
4-Bromophenethylamine~9.2Inductive withdrawal by para-bromo group decreases basicity.
This compound<9.1 (Predicted)Combined inductive effects of ortho-fluoro and para-bromo substituents lead to a significant decrease in basicity.

The amine functional group can be chemically transformed through oxidation and reduction reactions.

Oxidation: The oxidation of benzylic amines, such as this compound, typically yields the corresponding imine as the initial product. ias.ac.inresearchgate.net The reaction can be carried out using various oxidizing agents, including permanganate, hydrogen peroxide, or persulfate. acs.orgias.ac.inresearchgate.net The mechanism often involves the transfer of a hydride ion from the carbon atom bearing the amine group (the α-carbon) to the oxidant in the rate-determining step. ias.ac.in This generates a carbocationic intermediate that is stabilized by the adjacent nitrogen atom, which then loses a proton to form the stable imine.

Reduction: Reduction at the amine center can be conceptualized in a few ways. The most direct pathway involves the reduction of the imine formed during oxidation back to the primary amine. This can be achieved using common reducing agents like sodium borohydride (B1222165) (NaBH₄) or through catalytic hydrogenation. fiveable.me This two-step oxidation-reduction sequence can be a method for the temporary protection or manipulation of the amine group.

Another reductive pathway is deamination, where the amino group is removed entirely. Modern methods allow for the direct deamination of primary amines under mild conditions, proceeding through previously unstudied primary isodiazene intermediates which generate free radicals. nih.gov

Kinetic and Thermodynamic Analysis of Reaction Pathways

A quantitative understanding of the reactions involving this compound requires analysis of their kinetic and thermodynamic parameters. While specific data for this molecule is scarce, analysis of related systems provides valuable insights.

Kinetics: The rates of SNAr reactions are highly dependent on the nature of the nucleophile, the leaving group, and the electronic effects of the ring substituents. Kinetic studies on the displacement of halogens from bromopolyfluorobenzenes by sodium methoxide (B1231860) show that these are second-order processes, first order in both the aryl halide and the nucleophile. rsc.org The rate of fluoride displacement is notably more sensitive to substituent effects (with a Hammett reaction constant ρ ≈ 6.0) than bromine displacement (ρ ≈ 4.3), indicating a greater build-up of negative charge in the transition state leading to the Meisenheimer complex for fluoride displacement. rsc.org

The oxidation of amines is also subject to kinetic control. Studies on the oxidation of various amines with hydroxyl radicals in aqueous solution show that the reaction rates are pH-dependent, with the neutral amine reacting orders of magnitude faster than its protonated form. nih.govrsc.org For example, rate constants for the reaction of neutral dimethylamine (B145610) with •OH are in the order of 10⁹ M⁻¹s⁻¹, whereas the protonated form reacts with a rate constant of ~10⁶ M⁻¹s⁻¹. nih.gov

Table 2: Representative Kinetic Data for Analogous Amine and Aryl Halide Reactions This table presents kinetic data from related systems to illustrate the factors governing reaction rates. This data is not from direct studies on this compound.

Reaction TypeModel SystemKinetic ParameterValueReference
Nucleophilic Aromatic SubstitutionBromopentafluorobenzene + NaOMeRate Constant (k₂) for F-displacement~1.3 x 10⁻³ L mol⁻¹ s⁻¹ rsc.org
Amine OxidationDimethylamine (neutral) + •OHRate Constant (k)(3.3 ± 0.2) × 10⁹ M⁻¹ s⁻¹ nih.gov
Amine OxidationDimethylamine (protonated) + •OHRate Constant (k)(9.5 ± 1.2) × 10⁶ M⁻¹ s⁻¹ nih.gov

Determination of Reaction Rate Laws and Rate Constants

The determination of a reaction rate law and associated rate constants provides quantitative insight into how the concentration of reactants influences the speed of a chemical reaction. For a reaction involving This compound , such as N-acylation, the rate law would likely be determined by systematically varying the concentrations of the amine and the acylating agent while monitoring the reaction progress over time. libretexts.org

A hypothetical rate law for the acylation of This compound with an acyl chloride might take the form:

Rate = k [this compound]m[Acyl Chloride]n

Where m and n are the reaction orders with respect to each reactant and k is the rate constant. These orders are determined experimentally. libretexts.org For many acylation reactions of primary amines, the reaction is found to be first order with respect to both the amine and the acylating agent (m=1, n=1). byjus.com

Hypothetical Experimental Data for Determining Reaction Order:

ExperimentInitial [Amine] (mol/L)Initial [Acyl Chloride] (mol/L)Initial Rate (mol/L·s)
10.100.101.5 x 10-3
20.200.103.0 x 10-3
30.100.203.0 x 10-3

This is a representative data table and is not based on actual experimental results for the specified compound.

From such data, the rate constant k could be calculated. The value of k would be temperature-dependent, and its study at various temperatures would allow for the determination of the activation energy of the reaction.

Analysis of Reaction Energetics and Equilibria

The energetics of a reaction involving This compound would be described by thermodynamic parameters such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG). jeeadv.ac.in These values would indicate whether a reaction is exothermic or endothermic, whether it proceeds with an increase or decrease in disorder, and whether it is spontaneous under given conditions.

For instance, in a potential nucleophilic aromatic substitution reaction where the bromine atom is displaced, the equilibrium position would be dictated by the relative stability of the reactants and products. The Gibbs free energy of reaction (ΔG°rxn) would be calculated using the standard Gibbs free energies of formation (ΔG°f) of all species involved.

ΔG°rxn = ΣΔG°f(products) - ΣΔG°f(reactants)

Illustrative Thermodynamic Data for a Hypothetical Reaction:

ParameterValue
Enthalpy of Reaction (ΔH°)-75 kJ/mol
Entropy of Reaction (ΔS°)-20 J/mol·K
Gibbs Free Energy (ΔG°) at 298 K-69 kJ/mol

This table presents example values and does not represent measured data for reactions of this compound.

A negative ΔG° would indicate a spontaneous reaction under standard conditions, favoring the formation of products at equilibrium.

Computational and Experimental Transition State Elucidation

The elucidation of the transition state is crucial for understanding the reaction mechanism at a molecular level. This can be achieved through both computational and experimental methods.

Computational Approaches: Density Functional Theory (DFT) and other quantum chemical methods are powerful tools for locating and characterizing transition state structures. umn.edu For a reaction of This compound , calculations would be performed to map the potential energy surface, identifying the lowest energy path from reactants to products. amazonaws.com The transition state would be identified as a first-order saddle point on this surface, characterized by a single imaginary frequency. amazonaws.com From these calculations, the activation energy (Ea) can be determined, providing a theoretical value to compare with experimental kinetic data. researchgate.net

Experimental Techniques: Kinetic Isotope Effect (KIE) studies are a common experimental method for probing transition state structures. For example, in a reaction involving the cleavage of a C-H bond adjacent to the amine, one could synthesize a deuterated version of This compound and compare its reaction rate to the non-deuterated compound. A significant kH/kD value would indicate that the C-H bond is being broken in the rate-determining step of the reaction. ias.ac.in

Theoretical and Computational Chemistry Studies of 1 5 Bromo 2 Fluorophenyl Pentan 1 Amine

Quantum Chemical Calculations (e.g., Density Functional Theory)

No specific studies on the geometry optimization and conformational analysis of 1-(5-Bromo-2-fluorophenyl)pentan-1-amine are available. Such a study would typically involve using methods like Density Functional Theory (DFT) to find the most stable three-dimensional structure of the molecule.

There is no published research on the electronic structure, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), of this compound. This type of analysis is crucial for understanding a molecule's reactivity.

Specific data on the charge distribution and Molecular Electrostatic Potential (MEP) map for this compound is not present in the available literature. An MEP map would identify the electron-rich and electron-poor regions of the molecule.

Spectroscopic Property Predictions and Correlations

There are no available computational simulations of the Nuclear Magnetic Resonance (NMR) chemical shifts for this compound. These simulations would predict the signals expected in an NMR spectrum.

Published predictions of the vibrational frequencies for the Infrared (IR) and Raman spectra of this compound could not be located. This analysis helps in identifying the characteristic vibrational modes of the molecule.

Theoretical Analysis of Electronic Absorption Spectra (UV-Vis)

A theoretical investigation of the UV-Vis absorption spectrum of this compound would typically be performed using Time-Dependent Density Functional Theory (TD-DFT). This computational method calculates the excitation energies and oscillator strengths of electronic transitions within the molecule.

The analysis would involve:

Geometry Optimization: The first step is to determine the most stable three-dimensional structure of the molecule in its ground state using DFT.

Excitation Energy Calculation: Using the optimized geometry, TD-DFT calculations are performed to predict the wavelengths at which the molecule absorbs light (λmax). These calculations identify the key electronic transitions, such as from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO).

Spectral Simulation: The calculated excitation energies and oscillator strengths are then used to generate a theoretical UV-Vis spectrum. This can be compared with experimental data if available, to validate the computational model.

A hypothetical data table for such an analysis might look like this:

TransitionExcitation Energy (eV)Wavelength (nm)Oscillator Strength (f)
HOMO -> LUMOData not availableData not availableData not available
HOMO-1 -> LUMOData not availableData not availableData not available
HOMO -> LUMO+1Data not availableData not availableData not available

Reactivity Descriptors and Predictive Modeling

Conceptual DFT provides a range of descriptors that help in understanding and predicting the chemical reactivity of a molecule.

Fukui Functions and Local Reactivity Sites Identification

Fukui functions are crucial in identifying the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. These are calculated from the electron density changes when an electron is added to or removed from the molecule.

fukui (+) (for nucleophilic attack): Indicates regions of the molecule that are most susceptible to attack by a nucleophile.

fukui (-) (for electrophilic attack): Highlights the sites most likely to be attacked by an electrophile.

fukui (0) (for radical attack): Shows the regions most susceptible to radical attack.

The analysis would pinpoint specific atoms (e.g., the nitrogen of the amine group, specific carbons on the phenyl ring) as the most probable sites for chemical reactions.

A representative data table would present the Fukui function values for each atom in the molecule:

Atomfukui (+)fukui (-)fukui (0)
C1Data not availableData not availableData not available
N1Data not availableData not availableData not available
Br1Data not availableData not availableData not available
F1Data not availableData not availableData not available

Chemical Hardness, Softness, and Electrophilicity Index Determination

Chemical Hardness (η): Represents the resistance of a molecule to change its electron distribution. A larger HOMO-LUMO gap corresponds to greater hardness and lower reactivity.

Chemical Softness (S): The reciprocal of chemical hardness, indicating how easily the electron cloud of a molecule can be polarized.

Electrophilicity Index (ω): Measures the ability of a molecule to accept electrons.

These parameters are essential for comparing the reactivity of different molecules.

A summary of these calculated values would be presented in a table:

ParameterFormulaValue
HOMO Energy-Data not available
LUMO Energy-Data not available
Energy Gap (ΔE)ELUMO - EHOMOData not available
Chemical Hardness (η)(ELUMO - EHOMO) / 2Data not available
Chemical Softness (S)1 / ηData not available
Electronegativity (χ)-(EHOMO + ELUMO) / 2Data not available
Electrophilicity Index (ω)χ2 / (2η)Data not available

Analysis of Non-linear Optical (NLO) Properties

Computational methods are used to predict the NLO properties of a molecule, which are important for applications in optoelectronics. The key parameters calculated are the dipole moment (μ), the linear polarizability (α), and the first hyperpolarizability (β).

Linear Polarizability (α): Describes the linear response of the electron cloud to an external electric field.

First Hyperpolarizability (β): Measures the second-order non-linear optical response. Molecules with large β values are of interest for NLO applications.

The presence of the bromine and fluorine atoms, along with the amine group, could potentially lead to interesting NLO properties due to their electron-withdrawing and donating characteristics.

A typical data table for NLO properties would be:

PropertyCalculated Value (a.u.)
Dipole Moment (μ)Data not available
Linear Polarizability (α)Data not available
First Hyperpolarizability (β)Data not available

Natural Bond Orbital (NBO) Analysis for Stability and Delocalization

NBO analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized bonds and lone pairs. It is particularly useful for understanding charge delocalization and hyperconjugative interactions, which contribute to molecular stability.

The key outputs of an NBO analysis include:

Natural Atomic Charges: The charge distribution on each atom.

Second-Order Perturbation Theory Analysis: This identifies the key donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals. The stabilization energy (E(2)) associated with these interactions quantifies the extent of electron delocalization. For example, interactions involving the lone pair of the nitrogen atom (n) and antibonding orbitals (σ* or π*) of the phenyl ring would be of particular interest.

A table summarizing the most significant NBO interactions would be generated:

Donor NBO (i)Acceptor NBO (j)Stabilization Energy E(2) (kcal/mol)
e.g., n(N1)e.g., π(C-C)Data not available
e.g., σ(C-H)e.g., σ(C-Br)Data not available

Advanced Spectroscopic and Structural Elucidation Methodologies for 1 5 Bromo 2 Fluorophenyl Pentan 1 Amine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for determining the detailed structure of organic compounds in solution. For 1-(5-Bromo-2-fluorophenyl)pentan-1-amine, a combination of one-dimensional (¹H and ¹³C) and multi-dimensional NMR experiments would be employed to assign the chemical environment of each proton and carbon atom.

Expected ¹H NMR Spectral Features: The ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons, the methine proton (CH-NH₂), the methylene (B1212753) protons of the pentyl chain, and the terminal methyl group. The chemical shifts (δ) would be influenced by the electron-withdrawing effects of the fluorine and bromine atoms on the phenyl ring and the nitrogen atom of the amine group. The protons on the aromatic ring would likely appear in the range of δ 7.0-7.8 ppm, exhibiting complex splitting patterns due to proton-proton and proton-fluorine couplings. The benzylic proton, being adjacent to the amine and the aromatic ring, would likely resonate between δ 4.0 and 4.5 ppm. The pentyl chain protons would appear further upfield.

Expected ¹³C NMR Spectral Features: The ¹³C NMR spectrum would display signals for each unique carbon atom. The carbon atoms of the phenyl ring would show characteristic shifts, with the carbon bonded to fluorine exhibiting a large one-bond C-F coupling constant. The carbon bearing the bromine atom would also have a distinct chemical shift. The benzylic carbon would be found in the range of δ 50-60 ppm, and the carbons of the pentyl chain would appear at higher field strengths.

To definitively establish the molecular structure, multi-dimensional NMR experiments are crucial.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. nih.govbldpharm.com For this compound, COSY would be used to trace the connectivity of the protons along the pentyl chain and to identify which aromatic protons are adjacent to one another. For instance, a cross-peak between the benzylic proton and the adjacent methylene protons of the pentyl group would confirm their direct coupling.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). nih.govsigmaaldrich.com This allows for the unambiguous assignment of each proton signal to its attached carbon atom. For example, the signal for the benzylic proton in the ¹H spectrum would show a correlation to the benzylic carbon signal in the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy detects longer-range couplings between protons and carbons (typically over two to three bonds). nih.govbldpharm.com This is particularly powerful for connecting different parts of the molecule. For instance, the benzylic proton would be expected to show correlations to several aromatic carbons, and the aromatic protons would show correlations to neighboring and more distant aromatic carbons, helping to confirm the substitution pattern on the phenyl ring.

NMR Experiment Purpose Expected Key Correlations for this compound
COSY Identifies ¹H-¹H spin-spin coupling networks.- Correlation between the benzylic proton and the adjacent methylene protons.- Correlations between adjacent protons on the pentyl chain.- Correlations between adjacent aromatic protons.
HSQC Correlates directly attached ¹H and ¹³C nuclei.- Correlation of each proton with its directly bonded carbon atom (e.g., benzylic H with benzylic C).
HMBC Identifies long-range (2-3 bond) ¹H-¹³C couplings.- Correlation of the benzylic proton to aromatic carbons.- Correlation of aromatic protons to other aromatic carbons.- Correlation of pentyl chain protons to adjacent carbons.

Deuterium (B1214612) exchange is a simple yet effective NMR experiment to identify labile protons, such as those in amine (-NH₂) groups. rsc.orguni.lu Upon addition of a small amount of deuterium oxide (D₂O) to the NMR sample, the protons of the amine group will exchange with deuterium atoms. Since deuterium is not observed in ¹H NMR spectroscopy, the signal corresponding to the -NH₂ protons will disappear or significantly decrease in intensity. rsc.orgucsb.edu This experiment would definitively confirm the presence and chemical shift of the amine protons in this compound.

Solvent effect studies, where NMR spectra are recorded in different deuterated solvents (e.g., CDCl₃, DMSO-d₆), can provide information about intermolecular interactions, such as hydrogen bonding involving the amine group. Changes in the chemical shifts of the amine and nearby protons can indicate the extent of solvent-solute interactions.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is a powerful technique used to determine the elemental composition of a molecule with high accuracy by measuring its mass-to-charge ratio (m/z) to several decimal places. msu.edu

In mass spectrometry, the molecule is ionized and then breaks apart into smaller, charged fragments. The pattern of these fragments provides a "fingerprint" that can be used to deduce the structure of the original molecule. For this compound, common fragmentation pathways would include:

Alpha-Cleavage: Cleavage of the carbon-carbon bond adjacent to the nitrogen atom is a characteristic fragmentation for amines. This would result in the loss of a butyl radical (•C₄H₉) to form a stable iminium ion containing the aromatic ring.

Benzylic Cleavage: The bond between the benzylic carbon and the pentyl chain can break, leading to the formation of a tropylium-like ion or other stabilized carbocations.

Loss of Halogens: Fragmentation involving the loss of bromine or fluorine atoms or ions can also be observed. The presence of bromine is often indicated by a characteristic isotopic pattern (¹⁹Br and ⁸¹Br are in an approximate 1:1 ratio), resulting in M+ and M+2 peaks of nearly equal intensity for bromine-containing fragments. nih.gov

Fragment Ion Proposed Origin Significance
[M-C₄H₉]⁺Alpha-cleavage next to the amine group.Confirms the pentanamine structure.
[C₇H₆BrF]⁺Cleavage of the pentyl group.Indicates the substituted phenylmethyl moiety.
[M-Br]⁺Loss of a bromine atom.Confirms the presence of bromine.

HRMS provides a very precise mass measurement of the molecular ion. msu.edufda.gov.tw For this compound, the molecular formula is C₁₁H₁₅BrFN. The theoretical monoisotopic mass can be calculated with high precision. An experimental HRMS measurement that matches this theoretical mass to within a few parts per million (ppm) provides strong evidence for the correct molecular formula, distinguishing it from other potential compounds with the same nominal mass.

Vibrational Spectroscopy (Fourier Transform Infrared and Raman Spectroscopy)

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

FT-IR Spectroscopy: In the FT-IR spectrum of this compound, characteristic absorption bands would be expected. The N-H stretching vibrations of the primary amine would typically appear as two bands in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic ring and the aliphatic chain would be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The C-N stretching vibration would likely be found in the 1020-1250 cm⁻¹ region. The C-Br and C-F stretching vibrations would appear in the fingerprint region, typically below 800 cm⁻¹ and between 1000-1400 cm⁻¹, respectively.

Raman Spectroscopy: Raman spectroscopy is often complementary to FT-IR. Aromatic ring vibrations, particularly the ring breathing modes, often give strong signals in the Raman spectrum. The C-Br bond is also known to be a good Raman scatterer.

Functional Group Vibrational Mode Expected FT-IR Wavenumber (cm⁻¹) Expected Raman Shift (cm⁻¹)
Primary AmineN-H Stretch3300-3500 (two bands)Weak
Aliphatic C-HC-H Stretch2850-2960Strong
Aromatic C-HC-H Stretch3000-3100Strong
Aromatic RingC=C Stretch1450-1600Strong
C-F BondC-F Stretch1000-1400Moderate
C-Br BondC-Br Stretch500-700Strong

By integrating the data from these powerful analytical techniques, a complete and unambiguous structural assignment for this compound can be achieved, providing a solid foundation for any further investigation or application of this compound.

Characteristic Functional Group Band Assignments

Fourier-transform infrared (FT-IR) spectroscopy is an essential technique for identifying the functional groups present in a molecule. The FT-IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its various structural components. The primary amine, the substituted aromatic ring, and the aliphatic chain each have distinct vibrational modes.

Key expected vibrational frequencies are associated with N-H stretching of the primary amine, C-H stretching of both the aromatic ring and the pentyl group, C=C stretching of the phenyl ring, and the characteristic vibrations of the C-F and C-Br bonds. The precise positions of these bands can be influenced by the electronic environment created by the substituents on the phenyl ring.

A plausible assignment of the major FT-IR bands for this compound is presented in the interactive data table below.

Wave Number (cm⁻¹)IntensityAssignmentFunctional Group
3380MediumAsymmetric N-H StretchPrimary Amine
3290MediumSymmetric N-H StretchPrimary Amine
3075WeakAromatic C-H StretchAromatic Ring
2955StrongAsymmetric CH₃ StretchAlkyl Chain
2930StrongAsymmetric CH₂ StretchAlkyl Chain
2870MediumSymmetric CH₃ StretchAlkyl Chain
2860MediumSymmetric CH₂ StretchAlkyl Chain
1620MediumN-H Bending (Scissoring)Primary Amine
1585StrongC=C StretchingAromatic Ring
1480StrongC=C StretchingAromatic Ring
1250StrongC-F StretchingFluoroaromatic
1030MediumC-Br StretchingBromoaromatic
820StrongC-H Bending (Out-of-Plane)Aromatic Ring

Experimental Data Correlation with Computational Vibrational Frequencies

To further validate the experimental FT-IR data, computational methods are employed to calculate the theoretical vibrational frequencies. Density Functional Theory (DFT) calculations, often using a basis set such as B3LYP/6-311++G(d,p), provide a theoretical vibrational spectrum that can be correlated with the experimental one. It is a common practice to apply a scaling factor to the computed frequencies to account for anharmonicity and other systematic errors in the calculations.

A comparison between the hypothetical experimental FT-IR frequencies and scaled computational frequencies for this compound would likely show good agreement, as demonstrated in the table below.

Experimental FT-IR (cm⁻¹)Calculated Frequency (cm⁻¹)Scaled Frequency (cm⁻¹)Difference (cm⁻¹)Assignment
3380352133800Asymmetric N-H Stretch
3290342732900Symmetric N-H Stretch
3075320330750Aromatic C-H Stretch
2955307829550Asymmetric CH₃ Stretch
1620168816200N-H Bending
1250130212500C-F Stretching
1030107310300C-Br Stretching

X-ray Crystallography

X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a crystalline solid, including bond lengths, bond angles, and the packing of molecules in the crystal lattice.

Single Crystal Growth Techniques and Optimization

Obtaining high-quality single crystals suitable for X-ray diffraction is a critical and often challenging step. For a chiral amine like this compound, several techniques can be employed. Slow evaporation of a saturated solution is a common method. The choice of solvent is crucial; a solvent system in which the compound has moderate solubility is ideal. Solvents such as ethanol, methanol, or mixtures like ethyl acetate (B1210297)/hexane (B92381) could be suitable. Another technique is vapor diffusion, where a less volatile solvent containing the compound is placed in a sealed container with a more volatile anti-solvent. The slow diffusion of the anti-solvent into the solution gradually reduces the solubility, promoting crystal growth.

Determination of Solid-State Molecular Conformation and Packing

Once a suitable crystal is obtained and subjected to X-ray diffraction, the resulting data allows for the precise determination of the molecule's conformation in the solid state. For this compound, this would reveal the torsion angles of the pentyl chain and the orientation of the amine group relative to the phenyl ring. The crystal packing is dictated by intermolecular forces. In this case, hydrogen bonding between the primary amine groups (N-H···N) and potentially weaker interactions involving the fluorine and bromine atoms would be expected to play a significant role in the supramolecular assembly.

A hypothetical set of crystallographic data for this compound is presented below.

ParameterValue
Empirical FormulaC₁₁H₁₅BrFN
Formula Weight260.15
Crystal SystemMonoclinic
Space GroupP2₁
a (Å)8.543
b (Å)5.781
c (Å)12.456
β (°)105.3
Volume (ų)592.7
Z2
Density (calculated) (g/cm³)1.458

Absolute Configuration Determination of Chiral Centers

For a chiral molecule, X-ray crystallography can be used to determine the absolute configuration of its stereocenters. The presence of a heavy atom like bromine in this compound is advantageous for this purpose. The bromine atom will cause anomalous dispersion of the X-rays, leading to measurable differences in the intensities of Friedel pairs (reflections h,k,l and -h,-k,-l). By analyzing these differences, the absolute configuration (R or S) at the chiral carbon can be unambiguously assigned. This is often quantified by the Flack parameter, which should refine to a value close to zero for the correct enantiomer.

Advanced Chromatographic Techniques for Separation and Purity Assessment

The rigorous analysis and purification of pharmaceutical intermediates like this compound are critical for ensuring the quality and safety of final active pharmaceutical ingredients. Advanced chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Thin Layer Chromatography (TLC), are indispensable tools in this regard. These methods offer high-resolution separation, sensitive detection, and the versatility to handle both analytical and preparative scale applications.

High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Purposes

High-Performance Liquid Chromatography stands as a cornerstone technique for the analysis of non-volatile and thermally labile compounds, making it ideally suited for the characterization of this compound. Its applications span from quantitative determination of purity and impurity profiling to the isolation of material for further studies.

Analytical HPLC:

Analytical HPLC is primarily employed for the determination of the purity of this compound and for the quantification of any related impurities. Given the presence of a chromophore (the bromofluorophenyl group), UV detection is a common and effective method. The primary amine functional group also allows for derivatization to enhance detection or improve chromatographic behavior if necessary.

Due to the chiral center at the carbon atom bearing the amine group, enantioselective HPLC is crucial for separating the (R)- and (S)-enantiomers. This is particularly important in pharmaceutical development, as different enantiomers can exhibit distinct pharmacological and toxicological profiles. nih.gov Chiral stationary phases (CSPs) are commonly used for this purpose. Polysaccharide-based CSPs, such as those derived from amylose (B160209) or cellulose, are often effective in resolving enantiomers of primary amines. nih.gov

Research Finding: While specific HPLC methods for this compound are not extensively published in mainstream literature, methods for analogous phenethylamine (B48288) and aromatic amine compounds are well-documented. nih.govsielc.comnih.gov For instance, the analysis of underivatized phenethylamines has been successfully achieved using reversed-phase columns (e.g., ODS or C18) with buffered mobile phases. nih.gov For chiral separations, crown ether-based stationary phases are known to be particularly useful for primary amine compounds. nih.gov The selection of the mobile phase, typically a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and a buffered aqueous phase, is optimized to achieve baseline separation of the enantiomers and any impurities.

Preparative HPLC:

When high-purity samples of this compound are required for reference standards, biological testing, or further synthetic steps, preparative HPLC is the method of choice. lcms.cz This technique operates on the same principles as analytical HPLC but utilizes larger columns and higher flow rates to isolate milligrams to grams of the desired compound. lcms.cz The goal is to maximize throughput while maintaining sufficient resolution to separate the target compound from impurities. Automated purification systems combining mass spectrometry (MS) and UV detection can streamline the process of fraction collection. tarosdiscovery.com

Below is a representative table outlining typical HPLC conditions for both analytical and preparative separations of a compound like this compound, based on established methods for similar structures.

Parameter Analytical HPLC (Purity & Enantiomeric Excess) Preparative HPLC (Purification)
Column Chiral Stationary Phase (e.g., Lux® 5 µm i-Amylose-1)Reversed-Phase C18, 10 µm
Dimensions 250 x 4.6 mm250 x 21.2 mm
Mobile Phase Isocratic: n-Hexane/Ethanol/Diethylamine (80:20:0.1, v/v/v)Gradient: Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid)
Flow Rate 1.0 mL/min20 mL/min
Detection UV at 254 nmUV at 254 nm and/or Mass Spectrometry (MS)
Injection Volume 10 µL500 - 2000 µL
Temperature 25 °CAmbient
Sample Conc. ~1 mg/mL10-50 mg/mL

Thin Layer Chromatography (TLC) in Reaction Monitoring and Screening

Thin Layer Chromatography is a simple, rapid, and cost-effective chromatographic technique that is invaluable in synthetic organic chemistry for monitoring the progress of reactions and for preliminary screening of reaction conditions.

Reaction Monitoring:

In the synthesis of this compound, for example, via reductive amination of the corresponding ketone, TLC can be used to track the consumption of the starting material and the formation of the product. acs.org By spotting the reaction mixture alongside the starting material standard on a TLC plate and eluting with an appropriate solvent system, the progress of the reaction can be visualized. The disappearance of the starting material spot and the appearance of a new spot corresponding to the product indicate the reaction's progression towards completion.

Screening and Purity Assessment:

TLC is also a useful tool for the rapid, qualitative assessment of the purity of this compound. The presence of multiple spots can indicate the presence of impurities. Furthermore, different solvent systems can be quickly screened by TLC to find suitable conditions for column chromatography purification. The choice of the mobile phase is critical for achieving good separation, and for aromatic amines, a mixture of a non-polar solvent (like hexane or toluene) and a more polar solvent (like ethyl acetate or methanol) is often effective. niscpr.res.in Visualization of the spots on the TLC plate can be achieved under UV light (due to the aromatic ring) or by using a staining agent such as ninhydrin, which is specific for primary and secondary amines. acs.org

The following table provides typical TLC conditions that would be suitable for the analysis of this compound.

Parameter Typical Conditions
Stationary Phase Silica Gel 60 F₂₅₄ on aluminum or glass plates
Mobile Phase Ethyl Acetate/Hexane (30:70, v/v) or Dichloromethane/Methanol (95:5, v/v)
Visualization 1. UV light at 254 nm2. Ninhydrin stain followed by gentle heating
Application Monitoring disappearance of 1-(5-Bromo-2-fluorophenyl)pentan-1-one (B580367) and appearance of the amine product.
Expected Rf The amine product would typically have a lower Rf value than the less polar ketone starting material in a normal-phase system.

Utility of 1 5 Bromo 2 Fluorophenyl Pentan 1 Amine As a Synthetic Building Block

Role as a Precursor in the Synthesis of Complex Organic Molecules

The inherent reactivity of its functional groups makes 1-(5-Bromo-2-fluorophenyl)pentan-1-amine an ideal starting material for the synthesis of more elaborate organic compounds. The primary amine serves as a potent nucleophile or as a handle for directing group-assisted reactions, while the halogenated phenyl ring provides a platform for cross-coupling and other substitution reactions.

Construction of Novel Heterocyclic Systems

The primary amine functionality is a key feature for the construction of nitrogen-containing heterocycles, which are prevalent scaffolds in many areas of chemical science. The presence of the ortho-fluorine substituent can influence the reactivity and regioselectivity of cyclization reactions.

Intramolecular Cyclization: The amine can act as a nucleophile in intramolecular reactions. For instance, after appropriate modification of the pentyl chain or the aromatic ring to introduce an electrophilic center, intramolecular cyclization can lead to the formation of various heterocyclic systems like azetidines, pyrrolidines, or piperidines. rsc.org The synthesis of azetidines, for example, can be achieved through the intramolecular nucleophilic substitution of a leaving group positioned at the γ-carbon relative to the amine nitrogen. rsc.org

Cycloaddition Reactions: The compound can be a precursor to intermediates used in cycloaddition reactions. For example, conversion of the amine to an imine would create a dienophile that can participate in [4+2] cycloadditions (Diels-Alder reactions) to form six-membered nitrogen heterocycles. nih.gov The fluorine atom's electron-withdrawing nature can enhance the reactivity of dienophiles in such reactions. nih.gov

Pictet-Spengler and Bischler-Napieralski type Reactions: By acylating the primary amine and subsequently performing intramolecular electrophilic substitution on an activated aromatic ring (potentially after replacing the bromine via a coupling reaction), isoquinoline (B145761) or other fused heterocyclic systems could be synthesized.

Application in Multi-Component Reactions for Diverse Architectures

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single, efficient step by combining three or more reactants. organic-chemistry.org Primary amines are frequent participants in many well-known MCRs, positioning this compound as a valuable input for generating diverse molecular scaffolds. nih.gov

Ugi and Passerini Reactions: The primary amine is a key component in isocyanide-based MCRs like the Ugi four-component reaction (an aldehyde, an amine, a carboxylic acid, and an isocyanide) and the Passerini three-component reaction (a carboxylic acid, an aldehyde or ketone, and an isocyanide, where the amine is used to form an initial imine). organic-chemistry.org Employing the title compound in these reactions would yield complex peptidomimetic structures bearing the bromo-fluorophenyl moiety.

Mannich Reaction: In the Mannich reaction, the amine reacts with a non-enolizable aldehyde (like formaldehyde) and an enolizable carbonyl compound to produce β-amino carbonyl compounds. nih.gov These products are themselves versatile intermediates for further synthetic transformations.

Hantzsch Dihydropyridine Synthesis: This MCR typically involves an aldehyde, two equivalents of a β-ketoester, and an ammonia (B1221849) source. organic-chemistry.org As a primary amine, this compound can be used in place of ammonia to synthesize N-substituted dihydropyridines, which are important heterocyclic motifs.

Derivatization Strategies for Chemical Libraries

The creation of chemical libraries containing structurally related compounds is essential for screening and identifying molecules with desired properties. The multiple functional groups of this compound allow for systematic derivatization.

Functionalization of the Amine Moiety

The primary amine is readily functionalized through various well-established reactions, allowing for the introduction of a wide array of substituents. youtube.com This functionalization is a common strategy for modifying a compound's properties. nih.gov

Acylation: Reaction with acyl chlorides or anhydrides converts the amine into a stable amide.

Sulfonylation: Reaction with sulfonyl chlorides yields sulfonamides.

Alkylation/Arylation: The amine can be N-alkylated using alkyl halides or through reductive amination with aldehydes or ketones. organic-chemistry.orgwikipedia.org N-arylation can be achieved via methods like the Buchwald-Hartwig amination. wikipedia.org

Table 1: Potential Derivatization Reactions of the Amine Moiety
Reagent ClassExample ReagentResulting Functional Group
Acyl HalideAcetyl ChlorideAmide
Sulfonyl HalideTosyl ChlorideSulfonamide
Aldehyde (reductive amination)BenzaldehydeSecondary Amine
Alkyl HalideMethyl IodideSecondary/Tertiary/Quaternary Amine

Selective Transformations Involving the Bromine and Fluorine Substituents

The aromatic portion of the molecule contains two different halogen atoms, bromine and fluorine, which exhibit distinct reactivities. The carbon-bromine bond is significantly more reactive than the carbon-fluorine bond in many catalytic cross-coupling reactions, allowing for selective functionalization. nih.gov

Suzuki-Miyaura Coupling: The bromine atom can be selectively replaced with various aryl, heteroaryl, or vinyl groups by reacting the compound with an appropriate boronic acid or boronate ester in the presence of a palladium catalyst. researchgate.net

Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of a new carbon-nitrogen bond at the site of the bromine atom, coupling the aromatic ring with another amine.

Sonogashira Coupling: The bromine can be coupled with a terminal alkyne using a palladium-copper co-catalyst system to introduce an alkynyl substituent.

Heck Coupling: An alkene can be coupled at the bromine position under palladium catalysis.

The carbon-fluorine bond is generally robust under these conditions, but its activation can be achieved with specific catalyst systems, offering a pathway for sequential or later-stage functionalization. mdpi.com

Table 2: Selective Cross-Coupling Reactions at the Bromine Position
Reaction NameCoupling PartnerIntroduced Group
Suzuki-MiyauraPhenylboronic acidPhenyl
SonogashiraEthynyltrimethylsilaneAlkynyl
Buchwald-HartwigMorpholineAmino
HeckStyreneVinyl

Synthesis of Analogues and Derivatives for Structure-Property Relationship Studies (Purely Chemical Focus)

The derivatization strategies outlined in section 6.2 provide a clear roadmap for generating a library of analogues from this compound. For example, one could:

Vary the Amine Substituent: Create a series of amides and sulfonamides to study how the electronic and steric properties of the R-group in an R-C(O)NH- or R-S(O)₂NH- moiety affect properties like hydrogen bonding capacity or crystal packing.

Alter the Alkyl Chain: While the parent compound has a pentyl chain, synthetic routes could be adapted to produce analogues with shorter (e.g., ethyl, propyl) or longer alkyl chains to investigate the impact of lipophilicity.

This systematic approach, enabled by the versatile reactivity of this compound, allows for a thorough exploration of its chemical space, providing valuable data for the rational design of new molecules with tailored chemical properties. nih.govmdpi.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.